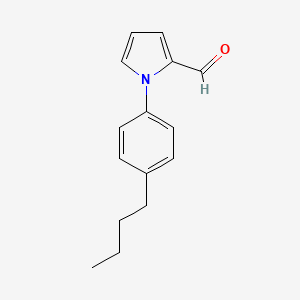

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Antimicrobial Activity : Research has shown the development of novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including compounds related to 1H-pyrrole-2-carbaldehyde. These bases were characterized and evaluated for antimicrobial activity against various bacteria and fungi, showcasing the potential of such compounds in antimicrobial applications (Hamed et al., 2020).

Structural Analysis through NMR and DFT Calculations : The structural features of isomers of 1-vinylpyrrole-2-carbaldehyde were investigated using NMR spectroscopy and DFT calculations. This study provided insights into intramolecular hydrogen bonding effects, which are crucial for understanding the properties of these compounds (Afonin et al., 2009).

Application in Polymerization and Catalysis

Single Molecule Magnets : The application of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, was demonstrated in the coordination of paramagnetic transition metal ions, leading to the formation of a barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthesis of Fluorescent Benzimidazoles : A study reported the synthesis of 1-vinylpyrrole-benzimidazole ensembles through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes. The resulting compounds showed intense fluorescence, indicating their potential use in optoelectronic applications (Trofimov et al., 2009).

Biological and Medicinal Applications

Cytotoxic Activity in Cancer Research : The Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles led to the discovery of 3-substituted-(1H-pyrrol-2-yl)acrylonitriles with broad spectrum cytotoxicity, particularly against breast cancer cell lines (Otaibi et al., 2014).

Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) receptors were synthesized and found to have tunable anion binding properties. This indicates potential applications in biochemical analysis and the development of sensing technologies (Deliomeroglu et al., 2014).

Crystallography and Material Science

Characterization of Crystals : The study of pyrrole-2-carbaldehyde isonicotinoylhydrazone crystals revealed crucial information about intra- and intermolecular interactions, offering insights valuable for the development of new materials and pharmaceuticals (Safoklov et al., 2002).

Synthesis of Aluminum and Zinc Complexes : Research on the reaction of 1H-pyrrole-2-carbaldehyde with quinolin-8-amine led to the synthesis of aluminum and zinc complexes. These complexes were evaluated for their catalytic activity in polymerization processes, showing potential applications in material science and catalysis (Qiao et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds such as benzoxazole derivatives have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

These biochemical pathways control the growth and development of cells; when compounds like this are applied, these processes cannot be carried out, leading to cell injury and death .

Biochemical Pathways

For instance, 1-butanol and isobutanol, which share some structural similarities with the compound , have been shown to affect a broad range of substrates in various organisms .

Pharmacokinetics

Similar compounds such as “ethanone, 1-(4-butylphenyl)-” can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Safety and Hazards

Direcciones Futuras

The future directions for research into similar compounds are vast. For example, Schiff-base ligands, which are similar to the compound , have been shown to have extensive applications in biology, biochemistry, and medicine . Additionally, there is ongoing research into the development of efficient blue PeLEDs .

Propiedades

IUPAC Name |

1-(4-butylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-3-5-13-7-9-14(10-8-13)16-11-4-6-15(16)12-17/h4,6-12H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXGMRGYTBBAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

![7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-3H-inden-1-one](/img/structure/B1274907.png)

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)